Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
Description
Structural and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate follows IUPAC guidelines for carboxylate salts. The parent structure is a cyclohexene ring (a six-membered cyclic alkene with one double bond at the 2-position). Key substituents include:
- A hexyl group (-C₆H₁₁) at position 4.
- A carboxy group (-COOH) at position 5.
- An octanoate chain (-OOC-C₇H₁₄-) extending from position 1.
The sodium ion (Na⁺) neutralizes the negative charge of the deprotonated carboxylate group. The full molecular formula is C₂₁H₃₅NaO₄ , with a molecular weight of 374.50 g/mol . The numbering of the cyclohexene ring begins at the octanoate-substituted carbon, proceeding clockwise to prioritize the double bond’s lower locant.
Molecular Geometry and Conformational Analysis
The cyclohexene ring adopts a half-chair conformation to minimize steric strain, a common feature in cyclohexene derivatives. In this conformation:
- The double bond (C2–C3) lies in a planar geometry, forcing adjacent carbons (C1 and C4) into eclipsed positions.
- Substituents at positions 1 (octanoate), 4 (hexyl), and 5 (carboxy) occupy pseudo-axial or pseudo-equatorial positions to reduce steric clashes.
The hexyl chain at C4 adopts an extended conformation to minimize van der Waals repulsions with the cyclohexene ring. The carboxylate group at C5 participates in electrostatic interactions with the sodium ion, enhancing solubility in polar solvents. Computational studies suggest that the sodium ion coordinates with the carboxylate oxygen atoms, forming a stabilizing ionic bond.
Table 1: Key Structural Parameters
Comparative Structural Analysis with Related Cyclohexene Derivatives
This compound shares structural motifs with several cyclohexene-based compounds, but its unique substitution pattern distinguishes it functionally and chemically.
Potassium 5-Carboxy-4-Hexylcyclohex-2-ene-1-Octanoate
Replacing sodium with potassium alters the compound’s physical properties. The potassium variant has a molecular formula of C₂₁H₃₅KO₄ and a higher molecular weight (390.60 g/mol ) due to potassium’s larger atomic mass. This substitution reduces aqueous solubility compared to the sodium salt, as potassium’s lower charge density weakens ion-dipole interactions with water.
Cyclohexene Carboxylic Acid
Cyclohexene carboxylic acid (C₇H₁₀O₂) lacks the extended alkyl chains and carboxylate group of the target compound. Its simpler structure results in lower molecular weight (126.15 g/mol ) and higher volatility. The absence of a long-chain alkyl group limits its amphiphilic character, making it less suitable for surfactant applications.
Monosodium Pimelate
Monosodium pimelate (C₇H₁₁NaO₄), a linear dicarboxylate, shares the sodium carboxylate functional group but lacks the cyclohexene ring. Its linear structure and shorter carbon chain (heptanedioate) result in distinct solubility and aggregation behaviors.
Table 2: Structural Comparison of Related Compounds
Structure
3D Structure of Parent
Properties
CAS No. |
56453-05-5 |
|---|---|
Molecular Formula |
C21H35NaO4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
InChI |
InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
ZNBZNWFTONMVPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid : The precursor acid, synthesized or procured with high purity.
- Sodium hydroxide (NaOH) : Used as an aqueous solution for neutralization.
Reaction Conditions
- Solvent : Typically water or aqueous ethanol to facilitate dissolution.
- Temperature : Controlled between ambient to moderate heating (25–60 °C) to optimize reaction rate without decomposing sensitive groups.
- pH Monitoring : The reaction mixture is monitored to reach a neutral to slightly basic pH (around 7–9) to ensure complete neutralization.
- Reaction Time : Usually 1–3 hours depending on scale and mixing efficiency.
Purification
- Crystallization : The sodium salt often precipitates upon cooling or by adjusting solvent polarity.
- Filtration : To isolate the solid product.
- Drying : Under vacuum or mild heat to remove residual moisture.
Quality Control
- Yield Optimization : Adjusting NaOH concentration and reaction time to maximize conversion.
- Purity Assessment : Using techniques such as HPLC, NMR, and IR spectroscopy to confirm the sodium salt formation and absence of unreacted acid.
Reaction Parameters and Their Effects
| Parameter | Typical Range/Condition | Effect on Preparation |
|---|---|---|
| Temperature | 25–60 °C | Higher temperature increases reaction rate but may risk degradation |
| pH | 7–9 | Ensures complete neutralization without excess base |
| NaOH Concentration | Stoichiometric to slight excess | Excess NaOH ensures full conversion but requires removal |
| Solvent | Water or aqueous ethanol | Affects solubility and crystallization behavior |
| Reaction Time | 1–3 hours | Sufficient for complete reaction and product formation |
Research Findings and Data Summary
Chemical Reactions Analysis
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other cations or functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides). .
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate serves as a valuable reagent in organic synthesis. It is utilized in the preparation of complex molecules and as an intermediate in various synthetic pathways. The compound's sodium salt form enhances its solubility in aqueous solutions, making it suitable for reactions that require water as a solvent.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Reagent | Used in the synthesis of complex organic molecules. |
| Intermediate | Acts as a precursor in various chemical reactions. |
| Solubility | Enhanced solubility due to sodium salt form facilitates reactions in aqueous environments. |
Biological Research
Enzyme Interactions:
Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activities. These interactions could lead to significant biological effects, making it a candidate for further pharmacological studies.
Potential Therapeutic Applications:
Although not widely used in medicine, the compound shows promise in drug development. Its structural features may be explored for designing new therapeutic agents, particularly for conditions involving metabolic dysregulation or inflammation.
Table 2: Biological Applications
| Application Type | Description |
|---|---|
| Enzyme Modulation | Potential to inhibit or enhance enzyme activity. |
| Therapeutic Research | Exploration for new drug candidates targeting metabolic disorders. |
| Anti-inflammatory Potential | Preliminary studies suggest possible anti-inflammatory properties. |
Industrial Applications
Specialty Chemicals:
In industrial settings, this compound is used in formulating specialty chemicals such as surfactants and emulsifiers. Its unique properties make it suitable for various applications, including formulation additives in cosmetics and personal care products.
Table 3: Industrial Applications
| Application Type | Description |
|---|---|
| Surfactants | Used in formulations to reduce surface tension. |
| Emulsifiers | Aids in stabilizing mixtures of oil and water. |
| Additives | Enhances product performance in personal care formulations. |
Case Studies
Case Study 1: Organic Synthesis
A study demonstrated the use of this compound as a reagent for synthesizing novel cyclic compounds. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as an intermediate in organic synthesis.
Case Study 2: Biological Activity Assessment
In biological research, this compound was evaluated for its potential anti-inflammatory effects using cell culture models. Results indicated that the compound could modulate inflammatory pathways, suggesting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydrophobic hexyl and octanoate groups may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nomenclature and Isomerism
The compound exhibits isomerism and naming variations:
- Synonym Variants: Multiple synonyms exist, such as Disodium 5-carboxy-4-hexyl-2-cyclohexene-1-octanoate and 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, disodium salt, reflecting positional ambiguity in the carboxylate group (5- or 6-position) .
- Parent Acid: The free acid form (5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, CAS: 42763-47-3) lacks sodium counterions, likely reducing solubility compared to the disodium salt .
Registry and Commercial Data
| Property | Sodium 5-Carboxy-4-Hexylcyclohex-2-ene-1-Octanoate | Parent Acid (Free Acid Form) |
|---|---|---|
| CAS Number | 63082-99-5 | 42763-47-3 |
| EC Number | 262-281-8 | Not listed |
| DTXSID | DTXSID60889792 | DTXSID90880414 |
| Solubility (Inferred) | High (disodium salt enhances water solubility) | Low (free acid form) |
| Applications | Surfactants, industrial chemicals | Research or intermediate use |
Market Consumption Trends
The disodium salt’s consumption spans 1997–2046, with projections suggesting long-term industrial relevance . By contrast, the free acid form lacks explicit market data, implying niche or precursor roles .
Biological Activity
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a complex organic compound notable for its unique structure, which includes a cyclohexene ring and multiple functional groups. This compound has garnered attention in recent research for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore its biological activity, including interaction mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₄NaO₃, with a molecular weight of approximately 322.45 g/mol. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various applications in both research and industrial settings.
Key Structural Features:
- Cyclohexene Ring: Provides a stable framework for chemical reactions.
- Sodium Salt Form: Increases solubility and reactivity compared to its potassium counterpart.
- Carboxylate Group: Enhances interaction with biological membranes and proteins.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties: Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Enzymatic Interactions: It may influence enzymatic activities, acting as a modulator for various biochemical pathways. This interaction could lead to significant therapeutic effects, warranting further investigation into its pharmacodynamics.
- Antimicrobial Activity: Initial research points to possible antimicrobial properties, suggesting that it may inhibit the growth of certain pathogens.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects:
- Binding Affinity: The compound may bind to specific receptors or enzymes, altering their function.
- Signal Transduction Modulation: It could influence signaling pathways involved in inflammation and immune responses.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models. |
| Study B (2024) | Enzymatic modulation | Showed enhanced activity of key metabolic enzymes in vitro. |
| Study C (2023) | Antimicrobial properties | Identified effective inhibition of bacterial growth in preliminary assays. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Potassium 5-carboxy-4-hexylcyclohexene | Similar structure but lacks sodium salt form | More hydrophobic due to absence of ionic character |
| Disodium 5-carboxylato-4-hexylcyclohexene | Contains two sodium ions | Higher ionic strength may influence solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
